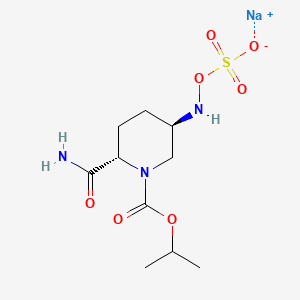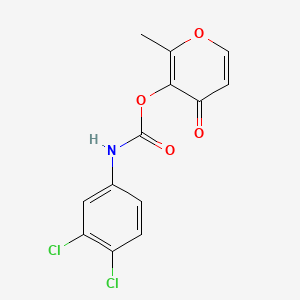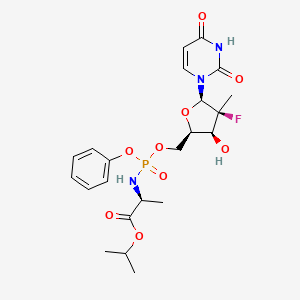
5-(3-Bromophenyl)-4,4-dimethyloxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Bromophenyl)-4,4-dimethyloxazolidin-2-one: is a chemical compound that belongs to the class of oxazolidinones It is characterized by the presence of a bromophenyl group attached to the oxazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromophenyl)-4,4-dimethyloxazolidin-2-one typically involves the reaction of 3-bromobenzaldehyde with 4,4-dimethyl-2-oxazolidinone. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The oxazolidinone ring can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine atom, to yield debrominated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Products: Various substituted oxazolidinones.
Oxidation Products: Oxidized derivatives of the oxazolidinone ring.
Reduction Products: Debrominated oxazolidinones.
科学的研究の応用
Chemistry: 5-(3-Bromophenyl)-4,4-dimethyloxazolidin-2-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes, inhibiting their activity and thus exhibiting antibacterial properties.
Medicine: The compound is explored for its potential use in the development of new drugs, particularly those targeting bacterial infections. Its ability to inhibit bacterial growth makes it a candidate for further drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
作用機序
The mechanism of action of 5-(3-Bromophenyl)-4,4-dimethyloxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound binds to bacterial ribosomes, inhibiting protein synthesis. This leads to the disruption of bacterial growth and replication. The bromophenyl group enhances the compound’s binding affinity to the target enzymes, increasing its efficacy.
類似化合物との比較
5-(4-Bromophenyl)-4,4-dimethyloxazolidin-2-one: Similar structure but with the bromine atom at the para position.
5-(3-Chlorophenyl)-4,4-dimethyloxazolidin-2-one: Chlorine atom instead of bromine.
5-(3-Methylphenyl)-4,4-dimethyloxazolidin-2-one: Methyl group instead of bromine.
Uniqueness: 5-(3-Bromophenyl)-4,4-dimethyloxazolidin-2-one is unique due to the presence of the bromine atom at the meta position of the phenyl ring. This specific substitution pattern influences its reactivity and interaction with biological targets, making it distinct from other similar compounds.
特性
分子式 |
C11H12BrNO2 |
|---|---|
分子量 |
270.12 g/mol |
IUPAC名 |
5-(3-bromophenyl)-4,4-dimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H12BrNO2/c1-11(2)9(15-10(14)13-11)7-4-3-5-8(12)6-7/h3-6,9H,1-2H3,(H,13,14) |
InChIキー |
ICDGALOUPCFOBW-UHFFFAOYSA-N |
正規SMILES |
CC1(C(OC(=O)N1)C2=CC(=CC=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


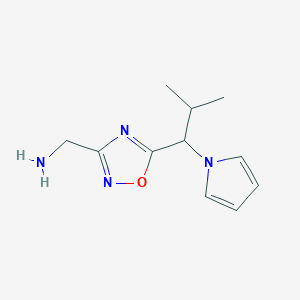


![2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14885953.png)
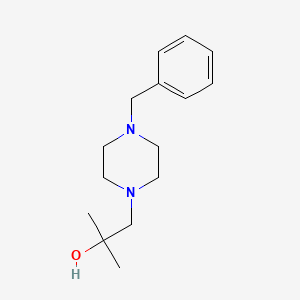
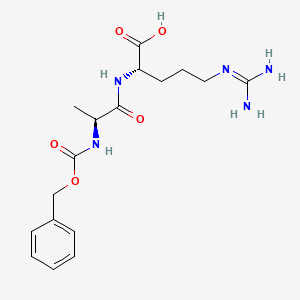
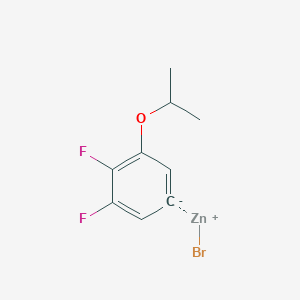
![1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane](/img/structure/B14885976.png)
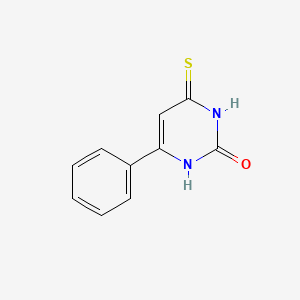
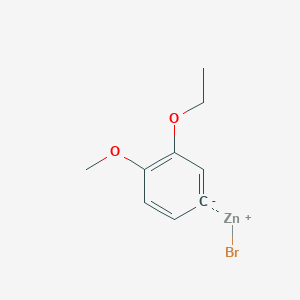
![(2E)-4-{[6-methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B14885982.png)
